3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Description
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-5,7H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVGWIKTJNGJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions often require careful control of temperature and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable approaches that incorporate the compound into the structure of other pharmaceuticals, such as antihistamine drugs . The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions, such as those using LiAlH4, are common in its synthesis.
Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Oxidizing agents: Used for oxidation reactions.
Catalysts: Specific catalysts are often required to facilitate the reactions and ensure high yields.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives and oxidized forms, which can be used in further chemical synthesis and pharmaceutical applications .
Scientific Research Applications
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom in the bicyclic structure allows it to interact with specific receptors and enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
The following analysis compares 3-azabicyclo[3.1.1]heptan-6-one hydrochloride with structurally related bicyclic lactams and their derivatives. Key differences in substituents, ring systems, and physicochemical properties are highlighted.
Structural and Functional Group Variations
Key Observations :
- Oxa vs. Aza : Replacing nitrogen with oxygen (3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride ) reduces molecular weight and alters hydrogen-bonding capacity, which may affect target binding .
- Functionalization: The methanol derivative ({3-azabicyclo[3.1.1]heptan-6-yl}methanol HCl) introduces a polar hydroxyl group, enhancing solubility and enabling further derivatization (e.g., esterification) .
Key Observations :
- The benzyl derivative requires additional steps for N-functionalization and purification, increasing synthetic complexity .
- Attempts to synthesize 1-azabicyclo[3.1.1]heptan-6-one faced challenges, underscoring the sensitivity of nitrogen positioning in bicyclic systems .
Physicochemical and Pharmacokinetic Properties
| Compound Name | LogP (Predicted) | Solubility (HCl Salt) | Stability |
|---|---|---|---|
| This compound | ~0.5 | High in water | Stable at room temperature |
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | ~2.1 | Low (free base) | Sensitive to oxidation |
| {3-Azabicyclo[3.1.1]heptan-6-yl}methanol HCl | ~−0.3 | Moderate | Hygroscopic (due to −OH group) |
Key Observations :
- The hydrochloride salt form universally improves solubility, critical for in vivo studies.
- The benzyl derivative’s higher LogP suggests better membrane permeability but may require formulation optimization .
Biological Activity
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride is a bicyclic compound notable for its unique structural features, including a nitrogen atom within a seven-membered ring. Its molecular formula is C₆H₁₂ClNO, with a molecular weight of approximately 149.62 g/mol. This compound has attracted considerable attention due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with various biological molecules, including enzymes and receptors. The compound has been shown to influence cell signaling pathways and gene expression, which can lead to significant pharmacological effects.
Interaction with Biological Targets
- Binding Mechanisms : The compound interacts with specific molecular targets through hydrogen bonds and van der Waals forces, stabilizing it within enzyme active sites and influencing their catalytic functions.
- Modulation of Cellular Processes : It has been integrated into antihistamine drugs, enhancing their physicochemical properties and cellular uptake, which suggests its role as a bioisostere that mimics other biologically active compounds.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of various therapeutic agents. Its incorporation into drug structures has been shown to improve efficacy and reduce side effects.
Case Studies
- Antihistamine Drug Development : The compound has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring. This modification led to improved physicochemical properties and enhanced therapeutic effects compared to traditional antihistamines .
- Analgesic Activity : Research indicates that derivatives of 3-Azabicyclo[3.1.1]heptan-6-one exhibit central analgesic activity, making them candidates for further development as pain management medications .
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds and their key features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 6-Methyl-3-Azabicyclo[3.1.1]heptan-6-ol | Bicyclic | Methyl substitution enhances lipophilicity |
| 6-Oxa-3-Azabicyclo[3.1.1]heptane | Bicyclic | Contains an oxygen atom instead of nitrogen |
| 3-Benzyl-3-Azabicyclo[3.1.1]heptan-6-one | Bicyclic | Benzyl group increases steric hindrance |
These compounds share structural similarities with 3-Azabicyclo[3.1.1]heptan-6-one but differ in their substituents and functional groups, which significantly influence their biological activity and chemical reactivity.
Q & A
Q. What are the common synthetic routes for 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride?
The synthesis typically involves multi-step processes, including cyclization and functional group transformations. A prominent method () starts with spirocyclic oxetanyl nitriles, which undergo reductive cleavage followed by cyclization under acidic conditions. Key steps include:
- Cyclohexane precursor preparation : Reacting ketones with triflic acid to form intermediates.
- Hydrogenation : To reduce unsaturated bonds while preserving the bicyclic core.
- Salt formation : Hydrochloride salt is generated via HCl treatment in polar solvents.
Purification methods like recrystallization or column chromatography are critical for isolating high-purity products. Challenges include controlling side reactions during cyclization, requiring precise temperature and solvent selection .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify bicyclic framework and substituent positions (e.g., ketone at C6, azabicyclic bridge) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (147.6027 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and bond angles, especially for derivatives like 3-benzyl analogs .
- Elemental analysis : Validates empirical formula (CHClNO) .
Q. What role does this compound serve in medicinal chemistry?
This compound is a non-chiral, lipophilic morpholine alternative (). Its applications include:
- Bioisosteric replacement : Mimicking meta-substituted benzene rings due to similar exit vector angles (~120°) and substituent distances (~4.2 Å) .
- Improved pharmacokinetics : Derivatives exhibit enhanced metabolic stability and solubility compared to morpholine-containing drugs (e.g., Rupatidine analogs) .
- Scaffold diversification : The ketone group enables functionalization via reductive amination or nucleophilic additions .
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes in the synthesis of derivatives?
Stereocontrol challenges arise during cyclization and functionalization. Strategies include:
- Chiral auxiliaries : Temporarily introducing groups to direct asymmetric synthesis (e.g., tert-butyl carbamates in ).
- Computational modeling : Gaussian 16 calculations predict transition states and guide solvent/ligand selection to favor desired diastereomers .
- Catalytic asymmetric hydrogenation : Metal catalysts (e.g., Pd/C with chiral ligands) control hydrogen addition to unsaturated intermediates .
Q. What methodologies resolve contradictions in reactivity data across studies?
Discrepancies (e.g., failed syntheses in vs. successful routes in ) are addressed via:
- Systematic reaction screening : Varying solvents (polar aprotic vs. protic), temperatures, and catalysts to identify reproducible conditions.
- Kinetic vs. thermodynamic control : Monitoring reaction progress (e.g., via HPLC) to determine if intermediates stabilize unwanted pathways.
- Cross-study validation : Replicating protocols from independent sources (e.g., photochemical decomposition in vs. reductive methods in ).
Q. How can computational chemistry aid in designing drug candidates based on this scaffold?
- Molecular docking : Predicts binding affinity to target proteins (e.g., antihistamine receptors) by simulating interactions with the bicyclic core .
- Physicochemical property prediction : Tools like COSMO-RS estimate solubility, logP, and pKa, guiding derivatization for optimal bioavailability .
- Conformational analysis : DFT calculations assess strain energy and substituent orientation to mimic bioactive conformations of meta-substituted arenes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
